molecular formula C10H9BrO3 B8649157 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one

5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one

Cat. No.: B8649157
M. Wt: 257.08 g/mol
InChI Key: QPLJJRROTIDKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 4th position, and a lactone (cyclic ester) structure at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one typically involves the bromination of a benzofuran derivative followed by the introduction of the hydroxyethyl group. Common synthetic routes include:

    Bromination: The starting benzofuran compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzofuran.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: 5-carboxy-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.

    Reduction: 4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.

    Substitution: 5-amino-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.

Scientific Research Applications

5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-chloro-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9BrO3/c11-9-2-1-7-8(5-14-10(7)13)6(9)3-4-12/h1-2,12H,3-5H2

InChI Key

QPLJJRROTIDKCV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CCO)Br)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-prop-2-en-1-yl-2-benzofuran-1(3H)-one (1.27 g, 5.02 mmol) in MeOH (50 mL) and DCM (50 mL) was bubbled O3 at −78° C. until the solution turned blue; excess ozone was removed on high vacuum. After the solution's color changed into colorless, NaBH4 (0.8 g, 20 mmol) was added to the reaction mixture and subsequently stirred at room temperature for 30 min; LC and TLC indicated that reaction had gone to completion; solvent was removed on high vacuum, the residue was then re-dissolved in EtOAc and washed with water, dried over Na2SO4, filtered and concentrated to dryness. The organic residue was absorbed into silica gel and was separated on silica gel column to give 5-bromo-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one. 1H-NMR (400 MHz, CDCl3) δ ppm 7.7 (d, J=7.8 Hz, 1H), 7.5 (d, J=7.8 Hz, 1H), 5.37 (s, 2H), 3.94 (t, J=6.3 Hz, 2H), 2.98 (t, J=6.3 Hz, 2H)
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two

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